molecular formula C22H43NO3 B1250094 Jaspine A

Jaspine A

Cat. No.: B1250094
M. Wt: 369.6 g/mol
InChI Key: GZYQCOWSXRFMPR-KJJMTIBFSA-N
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Description

Jaspine A, also known as this compound, is a useful research compound. Its molecular formula is C22H43NO3 and its molecular weight is 369.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H43NO3

Molecular Weight

369.6 g/mol

IUPAC Name

3-[(2R,3aS,6S,6aS)-6-tetradecyl-2,3,3a,4,6,6a-hexahydrofuro[3,4-d][1,3]oxazol-2-yl]propan-1-ol

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-22-19(18-25-20)23-21(26-22)16-14-17-24/h19-24H,2-18H2,1H3/t19-,20-,21+,22-/m0/s1

InChI Key

GZYQCOWSXRFMPR-KJJMTIBFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]1[C@@H]2[C@H](CO1)N[C@H](O2)CCCO

Canonical SMILES

CCCCCCCCCCCCCCC1C2C(CO1)NC(O2)CCCO

Synonyms

jaspine A

Origin of Product

United States

Q & A

Q. What are the primary natural sources of Jaspine A, and what protocols are used for its isolation?

this compound is typically isolated from marine sponges, such as Jaspis species. Common protocols involve solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic purification using techniques like flash column chromatography and reversed-phase HPLC. Structural confirmation is achieved via NMR spectroscopy and mass spectrometry (MS) .

Q. What spectroscopic and analytical methods are essential for confirming this compound’s structural identity?

Key methods include:

  • 1H/13C NMR : To assign stereochemistry and functional groups.
  • High-resolution MS (HRMS) : For molecular formula validation.
  • X-ray crystallography (if crystalline): To resolve absolute configuration. Comparative analysis with synthetic standards is critical for validation .

Q. What are the foundational steps in this compound’s total synthesis?

Total synthesis often involves:

  • Carbohydrate-derived intermediates : Serving as chiral building blocks.
  • Stereoselective glycosylation : To establish the sphingoid backbone.
  • Deprotection and functionalization : Final steps to yield the bioactive compound. Non-stereoselective routes may require chiral resolution techniques (e.g., chiral HPLC) .

Q. How does this compound interact with sphingolipid metabolism pathways in vitro?

this compound inhibits enzymes like serine palmitoyltransferase (SPT), disrupting ceramide synthesis. Standard assays include:

  • Enzyme inhibition assays : Measuring IC50 values via spectrophotometry.
  • Cell-based models : Using fluorescent ceramide analogs to track lipidomic changes .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during this compound synthesis?

Strategies include:

  • Chiral auxiliaries : Temporarily introducing chiral groups to control stereochemistry.
  • Enzymatic resolution : Using lipases or esterases to separate enantiomers.
  • Asymmetric catalysis : Employing transition-metal catalysts for stereocontrol. Purity should be validated via chiral HPLC and optical rotation measurements .

Q. What methodologies address contradictory cytotoxicity results in this compound studies?

Contradictions often arise from:

Variable Example Resolution
Cell line heterogeneityVarying sensitivity in cancer vs. normal cellsUse standardized cell panels (e.g., NCI-60).
Assay durationShort-term vs. long-term exposureAlign incubation times with pharmacokinetic data.
Solvent artifactsDMSO cytotoxicity at high concentrationsLimit solvent to ≤0.1% v/v.
Statistical tools like ANOVA and post-hoc tests can identify confounding variables .

Q. How should dose-response studies for this compound’s bioactivity be designed?

Best practices include:

  • Non-linear regression models : Fit dose-response curves using Hill or log-logistic equations.
  • Replicate experiments : Minimum triplicates to assess intra-assay variability.
  • Positive/negative controls : Include reference inhibitors (e.g., myriocin for SPT inhibition). Data should be reported with 95% confidence intervals .

Q. What in silico strategies predict this compound’s molecular targets and off-target effects?

Computational approaches include:

  • Molecular docking : Screen against lipid metabolism targets (e.g., SPT, ceramidase).
  • Quantitative structure-activity relationship (QSAR) : Correlate structural motifs with bioactivity.
  • Network pharmacology : Map interactions within sphingolipid signaling networks. Validate predictions with knock-out cell models or competitive binding assays .

Q. How can researchers ensure reproducibility in this compound’s bioactivity assays during scale-up?

Critical steps:

  • Process analytical technology (PAT) : Monitor synthesis intermediates via inline NMR or IR.
  • Stability testing : Assess degradation under varying pH/temperature conditions.
  • Inter-laboratory validation : Share protocols via platforms like protocols.io . Document all parameters (e.g., solvent lot numbers, equipment calibration) .

Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects with other therapeutics?

Use:

  • Chou-Talalay method : Calculate combination indices (CI) for drug synergy.
  • Isobolograms : Visualize additive/synergistic interactions.
  • Machine learning : Train models on multi-drug screening data to predict synergies.
    Report synergy scores with p-values from t-tests or bootstrap analyses .

Data Presentation Guidelines

  • Tables : Summarize IC50 values, synthetic yields, and statistical parameters (mean ± SD, n-value).
  • Figures : Use dose-response curves, molecular docking poses, and pathway diagrams.
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

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